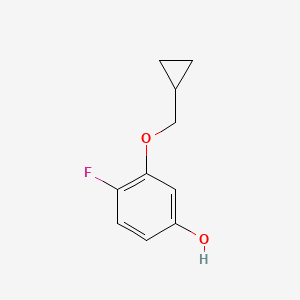

3-(Cyclopropylmethoxy)-4-fluorophenol

Description

3-(Cyclopropylmethoxy)-4-fluorophenol is a phenolic compound featuring a cyclopropylmethoxy group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. For instance, methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () shares the cyclopropylmethoxy and hydroxyl substituents, serving as a key intermediate in the synthesis of PDE4 inhibitors like Roflumilast. Similarly, 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde () is a precursor to Roflumilast, highlighting the pharmacological relevance of such substitutions .

The cyclopropylmethoxy group contributes to steric bulk and metabolic stability, while the fluorine atom enhances electronegativity and bioavailability. These features are critical in drug design, particularly for anti-inflammatory and immunomodulatory agents .

Properties

CAS No. |

1243373-67-2 |

|---|---|

Molecular Formula |

C10H11FO2 |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

3-(cyclopropylmethoxy)-4-fluorophenol |

InChI |

InChI=1S/C10H11FO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

CLRAQUHLBKZMMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-fluorophenol typically involves multiple steps:

Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.

Alkylation: The phenol derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form the cyclopropylmethoxy group.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and selectivity.

Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding cyclopropylmethoxy-4-fluorocyclohexanol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: Cyclopropylmethoxy-4-fluorocyclohexanol.

Substitution Products: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-fluorophenol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorophenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Electron-Withdrawing Groups : The fluorine atom at the 4-position enhances aromatic ring stability and influences binding affinity in PDE4 inhibitors .

- Cyclopropylmethoxy vs.

Physical and Crystallographic Properties

- Hydrogen Bonding : In methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (), intermolecular O–H···O hydrogen bonds form chains parallel to the [101] direction, influencing crystal packing and solubility .

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(Cyclopropylmethoxy)-4-fluorophenol with high yield?

- Methodological Guidance : Use nucleophilic substitution under basic conditions. React 4-fluoro-3-hydroxyphenol with cyclopropylmethyl bromide in anhydrous acetonitrile, using potassium carbonate (2 equivalents) as a base. Stir at 40°C for 18 hours, followed by filtration and solvent evaporation. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ~18% yield . Optimize solvent choice (e.g., DMF for higher polarity) and temperature control to minimize side reactions.

Q. How can the crystal structure of 3-(Cyclopropylmethoxy)-4-fluorophenol be characterized?

- Methodological Guidance : Perform single-crystal X-ray diffraction (SCXRD) using a Rigaku Saturn CCD diffractometer. Key parameters:

- Data Collection : Cool crystals to 113 K to reduce thermal motion .

- Structural Refinement : Use SHELXL for refinement, targeting R-factor < 0.05. Observed dihedral angles (e.g., 60.3° between benzene and cyclopropyl rings) and hydrogen-bonding networks (O–H⋯O, ~2.8 Å) should align with published analogs .

- Validation : Cross-reference bond lengths (C–O: ~1.36 Å, C–F: ~1.34 Å) with crystallographic databases.

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence the compound’s pharmacological activity (e.g., PDE4 inhibition)?

- Methodological Guidance :

- Biological Assays : Use Roflumilast (a PDE4 inhibitor with a similar substituent) as a positive control in enzymatic assays . Compare IC₅₀ values to assess steric/electronic contributions of the cyclopropylmethoxy group.

- QSAR Modeling : Incorporate Hammett σ constants (cyclopropylmethoxy σ ≈ -0.15) to predict electron-donating effects and correlate with binding affinity .

- Mutagenesis Studies : Map PDE4 active-site interactions via site-directed mutagenesis to identify key residues affected by the substituent.

Q. What computational strategies predict electronic effects of substituents in 3-(Cyclopropylmethoxy)-4-fluorophenol?

- Methodological Guidance :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Hammett Analysis : Apply σₚ values for fluorine (-0.15) and cyclopropylmethoxy (-0.12) to model substituent effects on reaction kinetics or binding .

- Molecular Dynamics : Simulate solvation effects in aqueous/organic mixtures to assess conformational stability.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Guidance :

- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in the cyclopropylmethoxy group. Compare with X-ray torsion angles .

- Crystallographic Validation : Reconcile NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with SCXRD-derived bond distances and angles.

- Solvent Artifacts : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts.

Q. What strategies improve regioselectivity in introducing the cyclopropylmethoxy group to phenolic derivatives?

- Methodological Guidance :

- Protecting Groups : Temporarily block competing hydroxyl sites using acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation .

- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 70% yield in 60 minutes at 70°C) using Pd(dppf)Cl₂ catalysis in THF/H₂O .

- Steric Control : Select bulky bases (e.g., DBU) to favor attack at less hindered positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.